

An In-depth Technical Guide to 7-Hydroxy Quetiapine-d8

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Compound of Interest

Compound Name: 7-Hydroxy Quetiapine-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Hydroxy Quetiapine-d8**, a deuterated internal standard of the active metabolite of Quetiapine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular properties, synthesis, analytical methodologies, and its role in understanding the pharmacology of Quetiapine.

Core Molecular Data

A precise understanding of the molecular weights of 7-Hydroxy Quetiapine and its deuterated analog is fundamental for accurate quantification and analysis in research and clinical settings.

Compound	Molecular Formula	Molecular Weight (g/mol)
7-Hydroxy Quetiapine	C ₂₁ H ₂₅ N ₃ O ₃ S	399.51[1][2][3][4]
7-Hydroxy Quetiapine-d8	C ₂₁ H ₁₇ D ₈ N ₃ O ₃ S	407.56[5]

Synthesis of 7-Hydroxy Quetiapine-d8

While a specific, detailed, and publicly available protocol for the direct synthesis of **7-Hydroxy Quetiapine-d8** is not readily found in the literature, its preparation would logically involve a multi-step process combining the synthesis of the 7-hydroxyquetiapine scaffold with a

deuteration step. The deuterated piperazine ring is a common feature in deuterated Quetiapine analogs.

A plausible synthetic approach would involve:

- Synthesis of a protected 7-hydroxy dibenzothiazepine core: This would likely start from a substituted aminothiophenol and a protected hydroxy-phenylacetic acid derivative to construct the central tricyclic ring system.
- Introduction of the piperazine-d8 moiety: A deuterated piperazine, piperazine-d8, would be coupled to the 11-position of the dibenzothiazepine core. This is a key step in incorporating the deuterium label.
- Addition of the hydroxyethoxyethyl side chain: The final side chain is typically added to the other nitrogen of the piperazine ring.
- Deprotection: Removal of any protecting groups from the hydroxyl function on the dibenzothiazepine ring would yield the final product, **7-Hydroxy Quetiapine-d8**.

General methods for the synthesis of Quetiapine and related compounds can be found in the patent literature, which could be adapted for the synthesis of this specific deuterated metabolite. The deuteration of organic molecules can be achieved through various methods, including catalytic exchange with deuterium gas (D₂) or the use of deuterated reagents.

Experimental Protocols: Analytical Methodology

The accurate quantification of **7-Hydroxy Quetiapine-d8**, often used as an internal standard, and its non-deuterated counterpart in biological matrices is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method for 7-Hydroxy Quetiapine

Below is a detailed HPLC method adapted from a study on the determination of Quetiapine and its metabolites in rat plasma.

3.1.1. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample in a microcentrifuge tube, add 200 μ L of acetonitrile.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a 20 μ L aliquot into the HPLC system.

3.1.2. Chromatographic Conditions

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 35:65 (v/v).
- Flow Rate: 1.0 mL/min
- Detection: UV detection at 254 nm
- Temperature: Ambient

3.1.3. Method Validation

The method should be validated according to standard guidelines, assessing parameters such as:

- Linearity: A calibration curve should be constructed by plotting the peak area against a series of known concentrations of 7-Hydroxy Quetiapine.
- Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations within the linear range.

- **Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- **Stability:** The stability of the analyte in the biological matrix under different storage conditions.

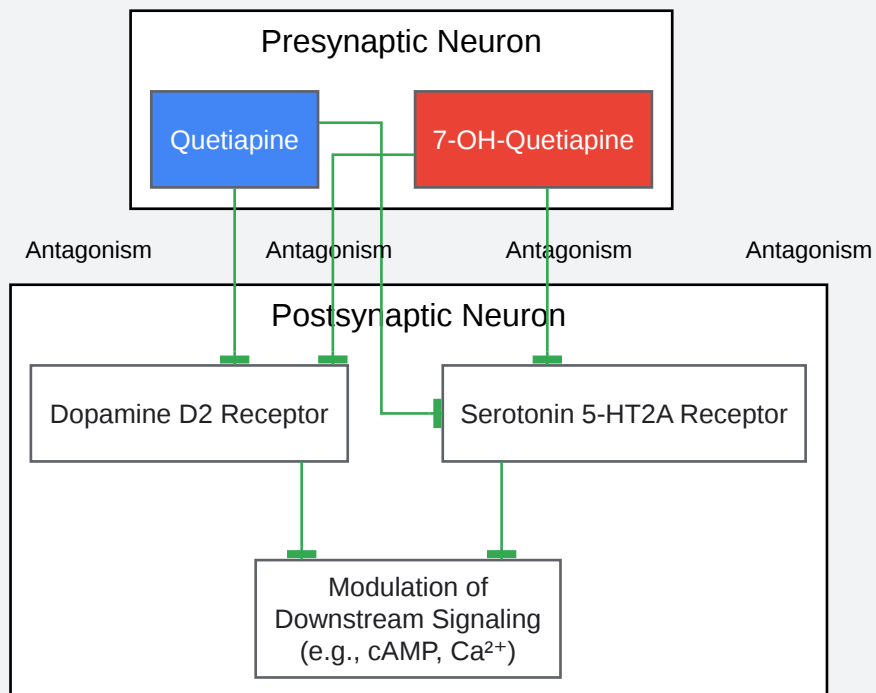
Signaling Pathways of Quetiapine and 7-Hydroxyquetiapine

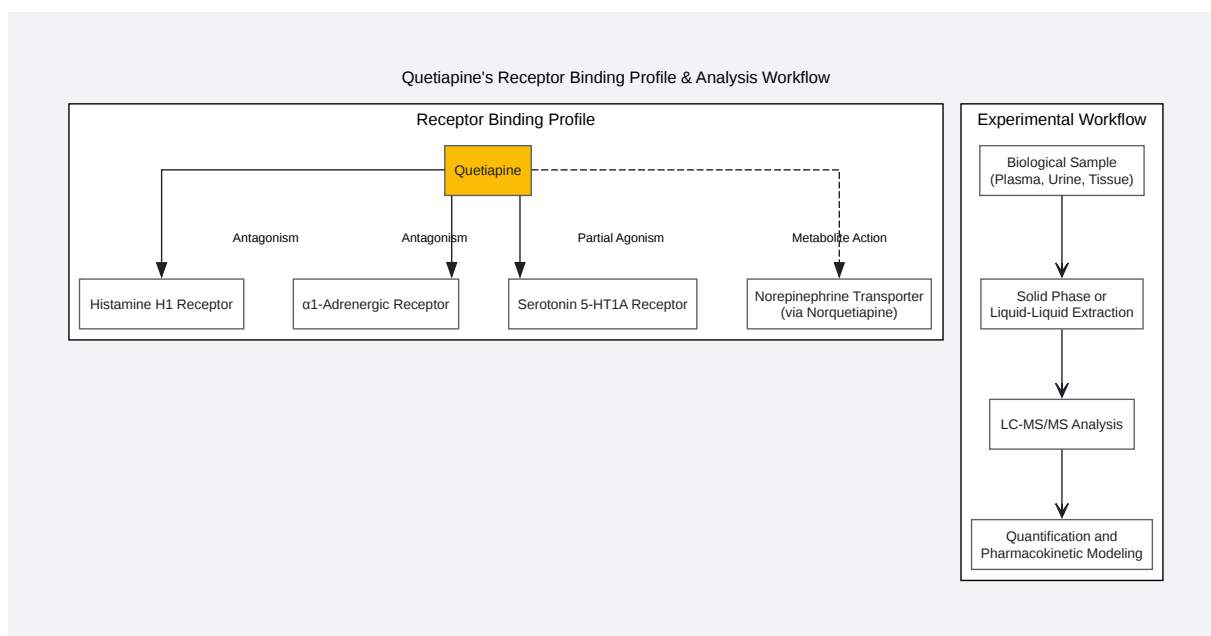
Quetiapine and its active metabolite, 7-hydroxyquetiapine, exert their therapeutic effects through a complex interaction with multiple neurotransmitter receptor systems. Their primary mechanism of action involves the antagonism of dopamine D₂ and serotonin 5-HT_{2A} receptors.

Dopaminergic and Serotonergic Pathways

The diagrams below illustrate the key signaling interactions of Quetiapine and its metabolite.

Quetiapine's Primary Mechanism of Action





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